Alloxantin

Catalog No.
S598569
CAS No.
76-24-4
M.F
C8H6N4O8
M. Wt
286.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alloxantin

CAS Number

76-24-4

Product Name

Alloxantin

IUPAC Name

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C8H6N4O8

Molecular Weight

286.16 g/mol

InChI

InChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18)

InChI Key

IWDDXZKCDHOOSF-UHFFFAOYSA-N

SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O

solubility

0.01 M
SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER
SLIGHTLY SOL IN WATER, ALC, ETHER; SOL IN HOT WATER

Synonyms

5,5-Dihydrozy-5,5-bibarbituric acid

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O

Free Radical Scavenger and Antioxidant Properties:

Alloxantin exhibits free radical scavenging and antioxidant properties, which have attracted interest in the research of oxidative stress-related diseases. Studies suggest it can protect cells from damage caused by reactive oxygen species (ROS) []. This potential makes it a candidate for further investigation in conditions like neurodegenerative diseases, cardiovascular diseases, and cancer [].

Enzyme Inhibition and Modulation:

Alloxantin acts as an inhibitor or modulator of various enzymes, offering potential for research in different areas. For example, it can inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could be relevant in gout research []. Additionally, it demonstrates the ability to modulate protein kinase C activity, which plays a role in cell signaling and has implications for cancer research [].

Alloxantin is an organic compound with the chemical formula C8H6N4O8\text{C}_8\text{H}_6\text{N}_4\text{O}_8. It is a derivative of pyrimidine and is structurally related to alloxan, which is known for its selective toxicity to pancreatic beta cells. Alloxantin can be seen as a partially reduced form of alloxan and is involved in various biological processes. It was initially discovered during the investigation of uric acid derivatives and has historical significance in the production of dyes, particularly murexide, which was first synthesized by Carl Wilhelm Scheele in 1776 .

Alloxantin's mechanism of action in inducing diabetes is still under investigation. It is believed to damage pancreatic beta cells, responsible for insulin production []. More research is needed to fully understand the specific mechanisms involved.

, including:

  • Oxidation to Alloxan: Alloxantin can be oxidized to alloxan under certain conditions, such as exposure to gamma radiation .
  • Formation of Reactive Oxygen Species: In the presence of thiols, alloxantin generates reactive oxygen species through cyclic reactions with its reduction product, dialuric acid .
  • Complex Formation: Alloxantin reacts with molybdates to produce a deep yellowish-red color, which is utilized in spectrophotometric determinations of molybdenum .

Alloxantin exhibits various biological activities:

  • Antimicrobial Properties: It has been shown to possess fungicidal and bactericidal activities. For instance, concentrations as low as 60 parts per million inhibited the growth of fungi like Fusarium oxysporum and Rhizopus species .
  • Role in Diabetes Research: Alloxantin is used in laboratory studies to induce diabetes in animal models by selectively damaging insulin-producing pancreatic beta cells, similar to alloxan. This effect is attributed to its structural similarity to glucose and its preferential uptake by beta cells via the GLUT2 transporter .

Alloxantin can be synthesized through several methods:

  • Partial Reduction of Alloxan: This method involves treating alloxan with reducing agents such as hydrogen sulfide .
  • Oxidation of Barbituric Acid: Another synthesis route involves the oxidation of barbituric acid using chromium trioxide .
  • Hydration Processes: The hydration of dialuric acid under specific conditions can also yield alloxantin .

The applications of alloxantin are diverse:

  • Agricultural Uses: Due to its fungicidal and bactericidal properties, it is explored as a potential agent in crop protection .
  • Research Tool: Alloxantin serves as a valuable compound in biochemical research, particularly in studies related to diabetes and oxidative stress mechanisms.

Research on alloxantin has revealed several interaction dynamics:

  • Cellular Interactions: Alloxantin interacts with cellular thiols and proteins, leading to alterations in cellular redox states and potential cytotoxic effects .
  • Comparative Studies: Studies have shown that while alloxan is toxic to rodent beta cells, alloxantin does not exhibit the same level of toxicity in human beta cells, indicating differences in glucose uptake mechanisms between species .

Alloxantin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
AlloxanHighInduces diabetes in rodentsSelectively toxic to pancreatic beta cells
Uric AcidModeratePrecursor for alloxantinNatural waste product
Barbituric AcidModerateSedative propertiesUsed primarily as a pharmaceutical
Dialuric AcidHighIntermediate in reactionsForms reactive oxygen species

Alloxantin's unique position lies in its specific interactions within biological systems, particularly its selective effects on pancreatic cells compared to its analogs.

Color/Form

RHOMBIC PRISMS (WATER+2)

XLogP3

-4

UNII

LTL3CDV62U

Other CAS

76-24-4

Wikipedia

Alloxantin

Methods of Manufacturing

PREPD FROM URIC ACID: NIGHTINGALE, ORG SYN COLL VOL III, 42 (1955); FROM ALLOXAN MONOHYDRATE: TIPSON, IBID, COLL VOL IV, 25 (1963).

General Manufacturing Information

[5,5'-Bipyrimidine]-2,2',4,4',6,6'(1H,1'H,3H,3'H,5H,5'H)-hexone, 5,5'-dihydroxy-: INACTIVE
ALLOXANTIN & ALLOXANTIN DIHYDRATE ARE FUNGICIDES, BACTERICIDES & HERBICIDES. 60 PPM ALLOXANTIN INHIBITED GROWTH OF FUSARIUM OXYSPORUM, F ROSEUM, RHIZOPUS NIGRICANS, R STOLONIFER, & OTHER FUNGI IN VITRO.
SYNTHESIS OF ALLOXAN: PREPARED BY TREATING ALLOXANTIN WITH FUMING NITRIC ACID: HARTMAN, SHEPPARD, ORG SYN 23, 3 (1943); BY SLOW OXIDATION OF ALLOXANTIN WITH NITRIC ACID @ ROOM TEMP: LIEBIG, ANN 147, 366 (1868)...

Storage Conditions

KEEP TIGHTLY CLOSED.
IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED... INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Last modified: 08-15-2023

A novel endogenous sodium-pump inhibitor in pig urine: purification and comparison with the inhibitor purified from bovine adrenal glands

M Tamura, F Konishi, T Inagami
PMID: 7508027   DOI:

Abstract

To clarify the chemical nature and pathophysiological significance of an endogenous, specific Na-pump inhibitor, extracts of various tissues have been examined. The activities were extracted by an Amberlite XAD-2 adsorbent and fractionated by high-performance liquid chromatography (HPLC) on an ODS column. Among many tissues and fractions tested, the extract of pig urine has been found to contain a large amount of 86Rb uptake inhibitory activities. The strongest inhibitory activity for 86Rb influx into erythrocytes also exhibited a cross-reactivity with anti-ouabain antibodies. This activity has been purified to homogeneity using five steps of reverse-phase HPLC. Although most of the dose-response curves for this purified Na-pump inhibitor, designated as uroxin, in the various assay systems paralleled those of ouabain and the inhibitor purified from bovine adrenal glands (designated as adrexin C), the cross-reactivity curve with anti-ouabain antibodies did not. The retention time of uroxin on an ODS HPLC column was also different from that of digoxin, ouabain, or adrexin C. 1H nuclear magnetic resonance spectroscopic study suggests that uroxin is a novel Na-pump inhibitor that is structurally different from any of the known cardiotonic steroids or the substances previously reported to exhibit Na-pump inhibitory activity. Thus, uroxin may be a new type of endogenous regulator for the Na pump.


Thiol-group reactivity, hydrophilicity and stability of alloxan, its reduction products and its N-methyl derivatives and a comparison with ninhydrin

S Lenzen, R Munday
PMID: 1930261   DOI: 10.1016/0006-2952(91)90449-f

Abstract

The diabetogenic agent, alloxan, is a hydrophilic and chemically unstable compound. The logarithm of the octanol/water partition coefficient of alloxan was found to be -1.86; its half-life at pH 7.4 and 37 degrees in phosphate buffer was 1.5 min. The partition coefficients and half-lives of the alloxan reduction products, alloxantin and dialuric acid, were very similar to those of the parent compound; N-methylalloxan and N,N'-dimethylalloxan were less hydrophilic but more unstable. Ninhydrin was found also to be hydrophilic although this compound, in contrast to alloxan and its derivatives, was quite stable in aqueous solution. Alloxan and its N-methyl derivatives were reduced by thiols and in the presence of glutathione and cysteine, rapid redox cycling occurred, with formation of 'active oxygen' species; no such reaction was observed, however, with ninhydrin. Comparatively slow redox cycling was recorded with alloxan derivatives and dithiothreitol although rapid cycling occurred with ninhydrin and this dithiol. Such differences may explain why ninhydrin does not share with alloxan a selective toxic effect upon the pancreatic B-cell.


Alloxantin; an investigation of the substance as used in experimental production of diabetes

P A HERBUT, J S WATSON, E PERKINS
PMID: 20999921   DOI:

Abstract




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